Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-4-16-10-12-17(13-11-16)31(27,28)30-19-14-20(25)24(18-9-7-6-8-15(18)3)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKKYXIRJQGHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a dihydropyridazine core with various functional groups that may influence its interactions in biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.47 g/mol. The structure includes:
- Dihydropyridazine core : A bicyclic structure that may exhibit unique reactivity.
- Sulfonate group : Enhances solubility and potential biological interactions.
- Ethyl ester : May influence pharmacokinetics and bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial survival. this compound may possess similar mechanisms.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial activity of various sulfonamide derivatives, compounds structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity as well. Similar derivatives have been shown to inhibit the production of pro-inflammatory cytokines, providing a basis for further investigation into the anti-inflammatory properties of this compound .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways could lead to inhibition or modulation of their activity.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .
- Biofilm Inhibition : The compound may exhibit activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics .
Comparative Analysis with Related Compounds
To better understand the potential efficacy of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | C_{18}H_{19}N_{2}O_{5} | Lacks sulfonate group | Moderate antibacterial activity |
| Ethyl 4-(4-chlorophenyl)sulfonyl oxy derivative | C_{20}H_{17}ClN_{2}O_{5}S | Chlorophenyl substitution | Strong antibacterial properties |
| Ethyl 4-(4-fluorophenyl)sulfonyl oxy derivative | C_{20}H_{17}FN_{2}O_{5}S | Fluorophenyl substitution | Enhanced antimicrobial activity |
The variations in substituents significantly influence the biological activities and chemical properties of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Variations and Physicochemical Properties
Key Research Findings
- Tau Aggregation Inhibition: Pyridazine derivatives with sulfonate esters (e.g., the target compound) show promise in disrupting tau protein aggregation, a hallmark of neurodegenerative diseases .
- Adenosine Receptor Modulation: Substitutions at position 1 (aryl groups) and position 5 (CN, CF₃) significantly influence allosteric modulation potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
